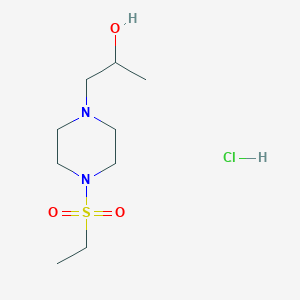
1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a piperazine ring substituted with an ethylsulfonyl group and a propanol moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: This multicomponent reaction can be employed to introduce various substituents onto the piperazine ring.
Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form substituted piperazines.
Photocatalytic synthesis: This method utilizes light to drive the formation of the piperazine ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, ensuring the compound is suitable for large-scale applications.
Análisis De Reacciones Químicas
1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibition activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds exhibit antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S.ClH/c1-3-15(13,14)11-6-4-10(5-7-11)8-9(2)12;/h9,12H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQJVIELBKHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2822313.png)
![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2822314.png)
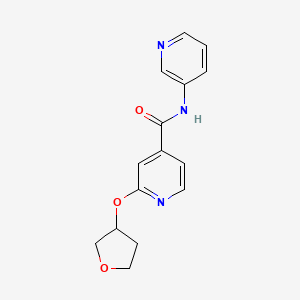
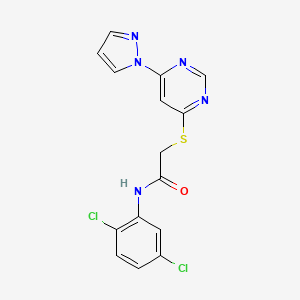
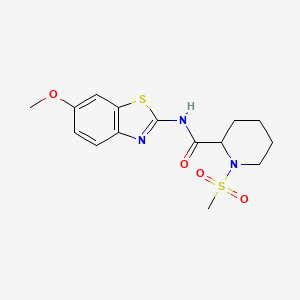
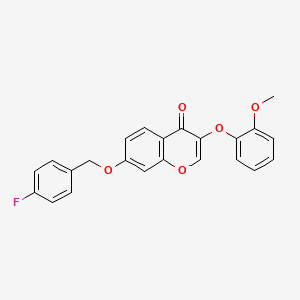
![5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2822319.png)
![Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2822320.png)
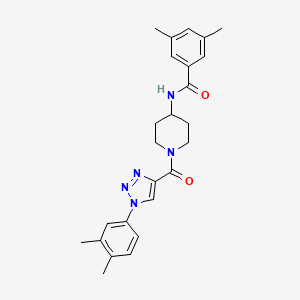
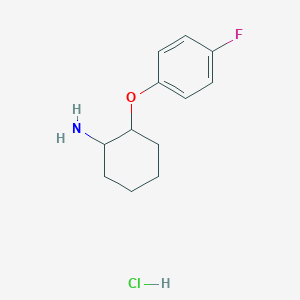
![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2822329.png)
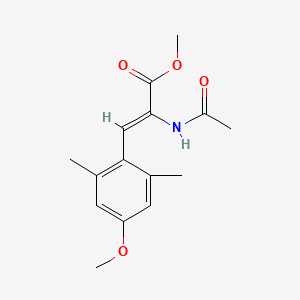
![[4-(1,2-diaminoethyl)phenyl]methanol dihydrochloride](/img/structure/B2822334.png)
![5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2822335.png)
